molecular formula C20H17N3O3S B2443470 5-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide CAS No. 898515-88-3

5-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B2443470
CAS No.: 898515-88-3
M. Wt: 379.43
InChI Key: OQFASELVFMPTPC-UHFFFAOYSA-N
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Description

5-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a benzothiazolyl group, and an oxazole carboxamide moiety

Properties

IUPAC Name

5-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-3-25-14-7-5-13(6-8-14)17-11-16(23-26-17)19(24)22-20-21-15-9-4-12(2)10-18(15)27-20/h4-11H,3H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFASELVFMPTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC4=C(S3)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the benzothiazolyl group: This can be done through nucleophilic substitution reactions or coupling reactions using reagents like palladium catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features an ethoxyphenyl group, a benzothiazolyl group, and an oxazole carboxamide moiety. The synthesis typically involves multiple steps:

  • Formation of the Oxazole Ring : This is achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Ethoxyphenyl Group : Often accomplished via electrophilic aromatic substitution reactions.
  • Attachment of the Benzothiazolyl Group : This can be done through nucleophilic substitution reactions or coupling reactions using palladium catalysts.

The detailed reaction conditions and reagents can vary based on the specific synthetic route employed.

Medicinal Chemistry

5-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide has shown promise in various therapeutic areas:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, it has been investigated for its effects on different cancer cell lines, showing significant growth inhibition in vitro.
  • Antimicrobial Properties : The compound is being explored for its potential as an antimicrobial agent, targeting various pathogens.

Biological Studies

The compound serves as a biochemical probe in enzymatic studies:

  • Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in disease pathways, which could lead to new therapeutic strategies.

Industrial Applications

In addition to its medicinal uses, this compound is also being studied for applications in materials science:

  • Development of New Materials : It can be utilized in creating polymers and coatings with specific properties due to its unique chemical structure.

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

  • Anticancer Studies : A study published in ACS Omega reported that derivatives similar to this compound exhibited significant anticancer activity against various tumor cell lines with varying degrees of growth inhibition .
  • Biochemical Probes : Research indicates that compounds with similar structures have been used successfully as probes for studying enzyme kinetics and protein interactions .

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide
  • 5-(4-ethoxyphenyl)-N-(6-chloro-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide
  • 5-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxylic acid

Uniqueness

The uniqueness of 5-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.

This comprehensive overview highlights the significance of this compound in various scientific domains

Biological Activity

5-(4-Ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

The compound has the following molecular characteristics:

  • Molecular Formula : C18H18N2O3S
  • Molecular Weight : 342.41 g/mol
  • LogP : 3.21 (indicating moderate lipophilicity)

Biological Activity Overview

Research indicates that derivatives of oxazole and benzothiazole exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound under consideration has shown promise in various studies.

Anticancer Activity

Several studies have investigated the anticancer properties of oxazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)0.65Induction of apoptosis via p53 activation
U937 (Monocytic Leukemia)1.20Cell cycle arrest at G0-G1 phase
HeLa (Cervical Cancer)2.41Inhibition of DNA replication

These findings suggest that the compound may induce apoptosis and disrupt normal cell cycle progression in cancer cells.

Antimicrobial Activity

In addition to anticancer effects, compounds containing benzothiazole and oxazole moieties have been noted for their antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Mycobacterium tuberculosis7.05

These results highlight the potential use of the compound as an antimicrobial agent.

Case Studies

Case Study 1: Anticancer Efficacy
A study published in the European Journal of Medicinal Chemistry evaluated a series of oxazole derivatives for their anticancer activity against MCF-7 and U937 cell lines. The compound exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, indicating its potential as a more effective treatment option .

Case Study 2: Antimicrobial Properties
In a separate investigation focused on antimicrobial activity, researchers synthesized several benzothiazole derivatives, including our compound of interest. The results showed that these derivatives had potent inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antibiotics .

Mechanistic Insights

Molecular docking studies have been conducted to understand the interaction between the compound and its biological targets. The analysis revealed strong hydrophobic interactions between the aromatic rings of the compound and amino acid residues in target proteins, similar to known inhibitors like Tamoxifen . This suggests that structural modifications could enhance its biological activity.

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